Diphenylmethaneperoxol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20614-54-4 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
[hydroperoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H12O2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
QFISYKBJJWTOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diphenylmethaneperoxol and Its Derivatives
Mechanistic Studies of Peroxol Formation Reactions
The formation of a peroxol, particularly one incorporating a diphenylmethane (B89790) scaffold, would likely involve the controlled reaction between a suitable diphenylmethane-based precursor and an oxygen source. Mechanistic studies would be crucial to understanding and controlling this process.
Catalytic Approaches to Diphenylmethaneperoxol Synthesis
The development of catalytic methods for the synthesis of this compound would be a primary objective to ensure efficiency and selectivity. A plausible approach could involve the catalytic oxidation of a diphenylmethane derivative. For instance, the alkylation of benzene (B151609) with benzyl (B1604629) alcohol, often catalyzed by solid acids like zeolites or metal-supported catalysts, produces diphenylmethane. srce.hr Subsequent catalytic oxidation would be a key step.
Researchers would likely investigate transition metal catalysts, known for their activity in oxidation reactions. Catalysts based on metals such as copper, which can facilitate the activation of reactant molecules, could be explored. srce.hr The synergistic effect between Brønsted and Lewis acid sites on a catalyst support, such as gamma-alumina (γ-Al₂O₃), could also play a critical role in activating the diphenylmethane precursor for subsequent peroxidation. srce.hr The choice of catalyst would be pivotal in directing the reaction towards the desired peroxol structure and minimizing side products.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Precursor | Rationale |
| Copper-supported γ-Al₂O₃ | Diphenylmethane | Enhances activation of aromatic C-H bonds. srce.hr |
| Lanthanide complexes | Diphenylmethanol (B121723) | Known to catalyze cyclocondensation with bis-hydroperoxides. rsc.org |
| Nickel Nanoparticles | Functionalized Diphenylmethane | Offers high surface area and potential for novel reactivity. nih.gov |
Stereoselective Synthesis of this compound Analogs
Should the this compound structure or its derivatives contain chiral centers, stereoselective synthesis would be a significant area of investigation. This would involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the molecule. Drawing parallels from stereoselective synthesis of other complex molecules, methods such as diastereoselective nucleophilic additions could be adapted. cas.cn For instance, if a precursor to this compound contained a prochiral carbonyl group, the use of a chiral reducing agent or a chiral catalyst could establish a specific stereocenter. The development of such methodologies would be essential for studying the potential structure-activity relationships of different stereoisomers of this compound analogs.
Precursor Chemistry and Reactivity in this compound Synthesis
The synthesis of this compound would heavily rely on the availability and reactivity of suitable precursors. The core structure, diphenylmethane, can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with benzyl chloride or the reaction of benzene with benzyl alcohol. srce.hr The choice of precursor would likely be dictated by the desired substitution pattern on the aromatic rings and the specific reaction conditions for the subsequent peroxidation step.
The reactivity of the chosen precursor would need to be carefully considered. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl rings of the diphenylmethane scaffold could significantly influence the rate and regioselectivity of the peroxidation reaction. Functional groups that can be converted into a peroxide or facilitate its formation would be of particular interest.
Optimization of Synthetic Pathways for Research Scale Production
Once a viable synthetic route to this compound is established, optimization for research-scale production would be necessary. This would involve a systematic study of various reaction parameters to maximize yield and purity while ensuring reproducibility.
Table 2: Key Parameters for Optimization of this compound Synthesis
| Parameter | Range to Investigate | Rationale for Optimization |
| Temperature | -20 °C to 100 °C | To balance reaction rate and minimize decomposition of the peroxide product. |
| Reaction Time | 1 hour to 24 hours | To ensure complete conversion of the starting material without product degradation. |
| Catalyst Loading | 0.1 mol% to 10 mol% | To find the optimal balance between reaction efficiency and cost. |
| Solvent | Aprotic and Protic Solvents | To assess the impact of solvent polarity and coordinating ability on the reaction outcome. |
| Precursor Concentration | 0.01 M to 1 M | To maximize throughput and identify any concentration-dependent side reactions. |
Experimental design methodologies, such as factorial design, could be employed to efficiently explore the effects of multiple variables and their interactions. sigmaaldrich.com The goal of this optimization process would be to develop a robust and scalable protocol for the synthesis of this compound to support further chemical and biological investigations.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Diphenylmethaneperoxol
Peroxyl Radical Chemistry and Formation Pathways
Diphenylmethyl hydroperoxide is a key intermediate in the autoxidation of diphenylmethane (B89790). Autoxidation is a radical chain reaction involving the reaction of organic compounds with atmospheric oxygen. The process is initiated by the abstraction of a hydrogen atom from diphenylmethane, forming a diphenylmethyl radical, which then rapidly reacts with molecular oxygen to form the diphenylmethylperoxyl radical.
Initiation: The reaction begins with the formation of a diphenylmethyl radical ((C₆H₅)₂CH•). This can be induced by heat, light, or the presence of a radical initiator. (C₆H₅)₂CH₂ + Initiator → (C₆H₅)₂CH•
Propagation: The diphenylmethyl radical reacts with molecular oxygen in a diffusion-controlled reaction to yield the diphenylmethylperoxyl radical ((C₆H₅)₂CHOO•). (C₆H₅)₂CH• + O₂ → (C₆H₅)₂CHOO•
Hydrogen Abstraction: This highly reactive peroxyl radical can then abstract a hydrogen atom from another diphenylmethane molecule to form diphenylmethyl hydroperoxide and a new diphenylmethyl radical, thus propagating the chain reaction. (C₆H₅)₂CHOO• + (C₆H₅)₂CH₂ → (C₆H₅)₂CHOOH + (C₆H₅)₂CH•
The stability of the initial diphenylmethyl radical, due to resonance delocalization across the two phenyl rings, facilitates its formation and, consequently, the entire autoxidation process leading to diphenylmethyl hydroperoxide.
Heterolytic and Homolytic Cleavage Mechanisms of the Peroxo Bond in Diphenylmethaneperoxol
The peroxide bond (O-O) in diphenylmethyl hydroperoxide is inherently weak and susceptible to cleavage, which can occur through either homolytic or heterolytic pathways. The pathway taken is highly dependent on the reaction conditions, such as temperature, light, and the presence of catalysts (acids, bases, or metal ions).
Homolytic Cleavage: Homolysis involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, leading to the formation of two radicals. This process is typically initiated by thermal or photochemical energy.
(C₆H₅)₂CHOOH → (C₆H₅)₂CHO• (Diphenylmethoxyl radical) + •OH (Hydroxyl radical)
The O-O bond dissociation energy (BDE) for alkyl hydroperoxides is generally in the range of 43-45 kcal/mol. For comparison, the O-O BDE for cumene (B47948) hydroperoxide, a structurally similar compound, is approximately 45.0 kcal/mol. wayne.edu This relatively low energy requirement makes thermal decomposition a common reaction pathway. The resulting highly reactive alkoxyl and hydroxyl radicals can initiate further reactions, such as hydrogen abstraction or fragmentation.
Heterolytic Cleavage: Heterolysis involves the unsymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, resulting in the formation of ions. This pathway is predominantly catalyzed by acids or bases.
Acid-Catalyzed Cleavage: In the presence of a strong acid, the terminal oxygen of the hydroperoxide is protonated. This is followed by the elimination of a water molecule to form a carbocation intermediate, which can then rearrange. This is analogous to the Hock rearrangement observed for cumene hydroperoxide, which yields phenol (B47542) and acetone. For diphenylmethyl hydroperoxide, this would involve rearrangement to produce phenol and benzaldehyde (B42025).
(C₆H₅)₂CHOOH + H⁺ ⇌ (C₆H₅)₂CHOOH₂⁺
(C₆H₅)₂CHOOH₂⁺ → (C₆H₅)₂CHO⁺ + H₂O
Rearrangement of (C₆H₅)₂CHO⁺ leads to products.
Base-Catalyzed Cleavage: In the presence of a base, the acidic proton of the hydroperoxide is removed, forming a hydroperoxide anion. This anion is a potent nucleophile. The subsequent reactions depend on the substrate and conditions.
The choice between homolytic and heterolytic cleavage can also be influenced by metal ions. Transition metals with variable oxidation states, such as iron or copper, can facilitate one-electron redox reactions, promoting homolytic cleavage through Fenton-like chemistry.
Nucleophilic and Electrophilic Reactivity of this compound
Diphenylmethyl hydroperoxide can exhibit dual reactivity, acting as either a nucleophile or an electrophile, depending on the reaction partner and conditions.
Nucleophilic Reactivity: The hydroperoxide can act as a nucleophile through its terminal oxygen atom, particularly in its deprotonated anionic form, (C₆H₅)₂CHOO⁻. This anion is a strong nucleophile that can attack electrophilic centers. For instance, it can react with electrophiles like benzhydrylium ions. acs.org In such reactions, the hydroperoxide anion attacks the electrophilic carbon, forming a new peroxide.
Electrophilic Reactivity: Conversely, diphenylmethyl hydroperoxide can act as an electrophile. The oxygen atom bonded to the diphenylmethyl group is electron-deficient and can be attacked by nucleophiles. This is particularly evident in oxidation reactions where the hydroperoxide serves as an oxygen-atom donor. For example, it can oxidize sulfides to sulfoxides and sulfones, or phosphines to phosphine (B1218219) oxides. nih.govresearchgate.net In these reactions, a nucleophile (e.g., the sulfur atom of a sulfide) attacks one of the peroxide oxygens, leading to the transfer of an oxygen atom and the formation of diphenylmethanol (B121723) as a byproduct.
This electrophilic character is enhanced by protonation or coordination to a Lewis acid, which makes the O-O bond more polarized and susceptible to nucleophilic attack.
Role of Intermediates in this compound-Mediated Transformations
The reactions of diphenylmethyl hydroperoxide proceed through various reactive intermediates that dictate the final product distribution.
Radical Intermediates: Homolytic cleavage leads to the formation of the diphenylmethoxyl radical ((C₆H₅)₂CHO•) and the hydroxyl radical (•OH) . The diphenylmethoxyl radical can undergo several subsequent reactions:
Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor to form diphenylmethanol.
β-Scission: Unlike simpler alkoxyl radicals, the diphenylmethoxyl radical does not have a simple β-scission pathway that cleaves a C-C bond. However, it can undergo other rearrangements or fragmentation reactions under harsh conditions.
Combination: It can combine with other radicals.
The diphenylmethylperoxyl radical ((C₆H₅)₂CHOO•) is the key intermediate in the autoxidation pathway leading to the hydroperoxide itself.
Ionic Intermediates: Heterolytic cleavage, particularly under acidic conditions, generates ionic intermediates. The protonated hydroperoxide, (C₆H₅)₂CHOOH₂⁺ , is a key intermediate that loses water to form an oxonium ion or a carbocation, which then rearranges to the final products. In base-catalyzed reactions, the hydroperoxide anion ((C₆H₅)₂CHOO⁻) is the crucial nucleophilic intermediate.
The detection and characterization of these transient intermediates are often accomplished using techniques like electron spin resonance (ESR) for radical species or by trapping experiments, where a reactive species is added to intercept and form a stable, characterizable product.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics and thermodynamics of diphenylmethyl hydroperoxide reactions are governed by the strength of the O-O bond and the stability of the resulting intermediates.
Thermodynamic Data: While specific, experimentally determined thermodynamic values for diphenylmethyl hydroperoxide are not widely available, they can be estimated based on similar compounds and computational studies.
| Property | Estimated Value / Comparison |
| O-O Bond Dissociation Energy (BDE) | ~45 kcal/mol. This is consistent with values calculated for other organic hydroperoxides like cumene hydroperoxide (45.0 kcal/mol) and is lower than that of hydrogen peroxide. wayne.eduresearchgate.net |
| Enthalpy of Formation (ΔHf°) | The standard enthalpy of formation for hydroperoxides is influenced by the stability of the parent alkyl group. For comparison, the standard enthalpy of formation for gaseous H₂O₂ is -136.11 kJ/mol (-32.5 kcal/mol). brainly.com |
| Enthalpy of Decomposition | The decomposition of hydroperoxides is highly exothermic. For example, the decomposition of H₂O₂ to water and oxygen has a standard enthalpy change of -98.0 kJ/mol (-23.4 kcal/mol). brainly.com |
Kinetic Data: The rate of decomposition of diphenylmethyl hydroperoxide is highly dependent on the reaction conditions.
Thermal Decomposition: The rate of homolytic cleavage follows the Arrhenius equation, k = A * exp(-Ea / RT), where the activation energy (Ea) is closely related to the O-O bond dissociation energy. For many organic peroxides, the pre-exponential factor (A) is in the range of 10¹⁵ to 10¹⁶ s⁻¹.
Catalyzed Decomposition: Acid- or metal-catalyzed decomposition reactions exhibit complex kinetics. The rates are dependent on the concentration of both the hydroperoxide and the catalyst. For instance, the oxidation of sulfides by hydroperoxides is typically second-order, being first-order in both the sulfide (B99878) and the hydroperoxide. nih.gov
Nucleophilic Reactions: The kinetics of the reaction of hydroperoxide anions with electrophiles can be described by the linear free-energy relationship log(k) = s(N + E), where N is the nucleophilicity parameter, s is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. acs.org
The table below provides comparative kinetic data for reactions of related peroxide species to illustrate the typical magnitudes of rate constants.
| Reaction | Peroxide Species | Rate Constant (k) at 20-25 °C (M⁻¹s⁻¹) |
| Oxidation of Methyl Phenyl Sulfide | Hydrogen Peroxide | 8.29 x 10⁻⁵ colab.ws |
| Reaction with Benzhydrylium Ion | Hydroperoxide Anion (HOO⁻) | Varies with electrophile, e.g., ~10⁴ - 10⁵ acs.org |
These data highlight that the reactivity of hydroperoxides spans a vast range, being relatively slow as neutral molecules but becoming potent nucleophiles when deprotonated. The rates of their radical reactions are governed by the activation energy for O-O bond scission, which can be significantly lowered by catalysts.
Theoretical and Computational Investigations of Diphenylmethaneperoxol
Quantum Chemical Characterization of Electronic Structure and Bonding in Diphenylmethaneperoxol
No information is available on the quantum chemical characterization of "this compound." Such a study would typically involve the use of computational methods to determine properties like molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. Without any published research on this specific compound, no data on its electronic structure or bonding can be presented.
Computational Prediction of Reaction Pathways and Transition States Involving this compound
There are no computational predictions regarding the reaction pathways and transition states for "this compound." This type of investigation would involve mapping the potential energy surface of reactions involving the molecule to identify the most likely mechanisms and the energy barriers associated with them. The absence of any studies on this compound means that no such predictive data is available.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics simulations are employed to study the physical movement of atoms and molecules over time, providing insights into their interactions and conformational dynamics. There is no record of any molecular dynamics simulations having been performed on "this compound." While simulations have been conducted on simpler peroxides like hydrogen peroxide to understand their behavior in solution, this information cannot be extrapolated to the requested compound.
Applications of Diphenylmethaneperoxol in Advanced Organic Synthesis Research
Diphenylmethaneperoxol as a Reagent for Oxidation Reactions
Organic peroxides are a well-established class of oxidizing agents. However, the utility and application of a specific peroxide depend heavily on its structure, reactivity, and the development of catalytic systems that can control its oxidative power.
Enantioselective oxidation is a critical process for producing chiral molecules, which are fundamental in pharmaceuticals and materials science. nih.govnih.gov This process often involves a metal catalyst paired with a chiral ligand to deliver an oxygen atom to a substrate with high stereocontrol. While various hydroperoxides are employed in such reactions (e.g., tert-butyl hydroperoxide, cumene (B47948) hydroperoxide), there is a notable absence of published research specifically detailing the use of diphenylmethyl hydroperoxide as the primary oxidant in enantioselective oxidation protocols. Consequently, no data tables on its performance, such as enantiomeric excess or yield for specific transformations, can be compiled from the existing scientific literature.
Regioselective reactions, which involve the selective functionalization of one specific site on a molecule, are essential for the efficient synthesis of complex organic structures. mdpi.comnih.govnih.gov Hydroperoxides can, in principle, participate in reactions like C-H functionalization. However, a thorough search of chemical literature does not yield studies where diphenylmethyl hydroperoxide is used as a key reagent to achieve regioselective functionalization of substrates. rsc.orgresearchgate.net The development of such methods remains an open area for investigation.
This compound as a Precursor for Novel Organic Compounds
A precursor in chemical synthesis is a compound that is a source for a part of the structure of a final, often more complex, molecule. oas.orgincb.org While diphenylmethane (B89790) itself is a precursor for various compounds, including dyes and polymers, the specific role of diphenylmethyl hydroperoxide as a versatile precursor for a range of novel organic compounds is not well-documented. google.comgoogle.combdmaee.net Its primary documented role is as a radical initiator, where it decomposes to form radicals that initiate polymerization. Beyond this, its application as a building block in non-radical-based, mainstream organic synthesis appears to be unexplored in the available literature.
Catalytic Roles and Promotive Effects of this compound in Chemical Transformations
Certain organic molecules can act as catalysts or promoters for specific reactions. While some peroxides can be involved in catalytic cycles, often as an oxygen source in metal-catalyzed reactions, there is no specific body of research that establishes diphenylmethyl hydroperoxide as a catalyst or a general promoter for a defined set of chemical transformations. Its role is typically stoichiometric as an oxidant or radical source, rather than catalytic.
Generation of Reactive Oxygen Species (ROS) from this compound for Synthetic Purposes
Reactive Oxygen Species (ROS), such as hydroxyl radicals, are highly reactive intermediates that can drive certain synthetic transformations. nih.govmdpi.comresearchgate.net Hydroperoxides are known sources of ROS, typically through thermal or photochemical decomposition, or through reaction with a transition metal. It is chemically plausible that diphenylmethyl hydroperoxide could serve as a source of ROS for synthetic applications. However, specific, detailed studies that harness this potential for targeted organic synthesis are not present in the peer-reviewed literature. Research in this area would be required to establish controlled methods for ROS generation from this specific precursor and its application in synthetic protocols.
Based on a comprehensive review of the current scientific literature, the compound diphenylmethyl hydroperoxide, presumed to be what is meant by "this compound," is not a widely studied reagent in the context of advanced organic synthesis. There is a significant lack of research on its application in enantioselective oxidations, regioselective functionalizations, as a versatile precursor, or in specific catalytic roles. While its potential as a generator of reactive oxygen species is chemically reasonable, this has not been translated into a body of synthetic methodologies. The data required to populate tables of research findings on these specific topics does not currently exist. Therefore, the applications outlined in this article represent areas where future research could potentially explore the utility of this compound.
Analytical Methodologies for Studying Diphenylmethaneperoxol in Research Contexts
Spectroscopic Techniques for Mechanistic Elucidation in Diphenylmethaneperoxol Research
Spectroscopic methods are indispensable for probing the structural details and electronic environment of this compound, offering critical insights into its reactivity and transformation pathways. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique window into the molecular characteristics of this hydroperoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The proton NMR (¹H NMR) spectrum is particularly informative, with the hydroperoxy proton (-OOH) exhibiting a characteristic downfield chemical shift, typically in the range of δ 10-13 ppm. This significant deshielding is a hallmark of hydroperoxides and serves as a key diagnostic signal. For this compound, the benzylic proton (Ph₂CH-OOH) would also display a characteristic chemical shift, influenced by the adjacent oxygen and phenyl groups. In structurally similar benzylic hydroperoxides, this proton signal often appears around δ 5.0-6.0 ppm. Quantitative ¹H NMR can also be employed to determine the concentration of this compound in solution, providing a non-destructive method for reaction monitoring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom bearing the hydroperoxy group (Ph₂C-OOH) is expected to resonate at a specific chemical shift, typically in the range of δ 80-90 ppm for benzylic hydroperoxides, offering further structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The characteristic absorption bands for the hydroperoxide moiety include the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹, and the O-O stretching vibration, which is often weak and can be observed in the 820-880 cm⁻¹ range. The presence of the diphenylmethane (B89790) backbone will be evident from the characteristic C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹). Monitoring changes in the intensities of these bands can provide valuable information about the consumption of this compound and the formation of new functional groups during a reaction.
Ultraviolet-Visible (UV-Vis) Spectroscopy: While the hydroperoxide group itself does not have a strong chromophore in the UV-Vis region, the diphenylmethane moiety absorbs UV radiation. The electronic transitions of the benzene (B151609) rings are sensitive to substitution, and the introduction of the hydroperoxy group can cause a slight shift in the absorption maxima compared to diphenylmethane. More significantly, UV-Vis spectroscopy is a powerful tool for monitoring reactions involving this compound, especially if the reactants or products have distinct UV-Vis absorption profiles. For instance, the formation of conjugated systems during decomposition or rearrangement reactions can be readily followed by the appearance of new, often stronger, absorption bands at longer wavelengths.
| Spectroscopic Technique | Key Feature for this compound Analysis | Typical Data/Observations |
| ¹H NMR | Characteristic downfield shift of the -OOH proton. | δ 10-13 ppm (-OOH), δ 5.0-6.0 ppm (benzylic CH) |
| ¹³C NMR | Chemical shift of the carbon attached to the -OOH group. | δ 80-90 ppm (C-OOH) |
| Infrared (IR) | O-H and O-O stretching vibrations. | 3200-3600 cm⁻¹ (O-H stretch), 820-880 cm⁻¹ (O-O stretch) |
| UV-Visible (UV-Vis) | Monitoring changes in the aromatic chromophore. | Shifts in absorption maxima upon reaction. |
Chromatographic Techniques for Reaction Monitoring and Product Isolation in this compound Studies
Chromatographic techniques are essential for separating this compound from reaction mixtures, allowing for its quantification and the isolation of reaction products for further characterization. The choice of chromatographic method depends on the stability of the peroxide and the scale of the separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic hydroperoxides. Reversed-phase HPLC, employing a C18 stationary phase, is commonly used for the separation of this compound. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of components with varying polarities.
Detection in HPLC can be achieved using a UV detector, which is suitable for this compound due to its aromatic rings. Electrochemical detectors and chemiluminescence detectors can also be used for more sensitive and selective detection of hydroperoxides. HPLC is particularly well-suited for monitoring the progress of reactions involving this compound, allowing for the quantification of the starting material and the formation of products over time.
Gas Chromatography (GC): The analysis of hydroperoxides by GC is challenging due to their thermal lability. At the high temperatures typically used in GC injectors and columns, this compound can readily decompose, leading to inaccurate quantification and the formation of artifacts. To circumvent this issue, specialized injection techniques such as on-column injection, where the sample is introduced directly onto the column at a lower temperature, can be employed.
Alternatively, derivatization of the hydroperoxide to a more thermally stable compound prior to GC analysis is a common strategy. Silylation, for example, replaces the active hydrogen of the hydroperoxy group with a trimethylsilyl group, significantly increasing the thermal stability of the molecule.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the qualitative monitoring of reactions and for preliminary separation of products. A silica gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, serves as the mobile phase. Visualization of the separated spots can be achieved using a UV lamp, as the aromatic rings of this compound will absorb UV light. For more specific detection of the hydroperoxide, spray reagents that react with peroxides to produce a colored spot can be used.
Column Chromatography: For the preparative isolation of this compound or its reaction products, column chromatography is the method of choice. Silica gel is a common stationary phase, and the eluent is typically a gradient of solvents with increasing polarity. Careful selection of the eluent system is crucial to achieve good separation while minimizing the risk of peroxide decomposition on the acidic silica gel surface. In some cases, a less acidic adsorbent like Florisil® or deactivated silica gel may be preferred.
| Chromatographic Technique | Application in this compound Studies | Key Considerations |
| HPLC | Reaction monitoring, quantification, product analysis. | Reversed-phase (C18), UV detection. |
| GC | Analysis of volatile products, requires special handling. | Thermal lability, on-column injection or derivatization. |
| TLC | Rapid reaction monitoring, qualitative analysis. | UV visualization, peroxide-specific spray reagents. |
| Column Chromatography | Product isolation and purification. | Choice of adsorbent and eluent to prevent decomposition. |
Mass Spectrometry for Reaction Product Identification and Mechanistic Studies of this compound Transformations
Mass spectrometry (MS) is an exceptionally powerful analytical technique that provides information about the molecular weight and structure of molecules. It is an invaluable tool for identifying the products of reactions involving this compound and for gaining insights into the mechanisms of these transformations.
Due to the thermal instability of hydroperoxides, soft ionization techniques are preferred for the analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed as they allow for the ionization of the molecule directly from a liquid stream (e.g., from an HPLC) with minimal heating, thus preserving the intact molecule.
In positive-ion mode ESI-MS, this compound is likely to be observed as its protonated molecule [M+H]⁺, or as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, which allows for the determination of the elemental composition of the molecule, confirming its identity.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can provide definitive evidence for the presence of the hydroperoxide group. A common fragmentation pathway for protonated organic hydroperoxides is the neutral loss of a molecule of hydrogen peroxide (H₂O₂), which corresponds to a loss of 34 mass units. For ammonium adducts, a characteristic neutral loss of 51 Da (corresponding to the loss of H₂O₂ and NH₃) is often observed and can be a diagnostic indicator for the presence of a hydroperoxide. copernicus.org
By coupling liquid chromatography with mass spectrometry (LC-MS), complex reaction mixtures can be separated, and each component can be identified by its mass spectrum. This is a powerful approach for identifying the various products formed during the decomposition or reaction of this compound. For instance, in a study of the transformation of this compound, LC-MS could be used to identify products such as benzophenone, phenol (B47542), and various rearrangement products, providing crucial data for piecing together the reaction mechanism.
Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the analysis of more volatile and thermally stable reaction products. However, as with GC analysis, care must be taken to avoid on-column decomposition of any remaining hydroperoxides.
| Mass Spectrometry Technique | Application in this compound Research | Expected Observations |
| ESI-MS | Molecular weight determination of this compound and its products. | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ ions. |
| APCI-MS | Alternative soft ionization for molecular weight determination. | Similar to ESI, often [M+H]⁺. |
| HRMS | Accurate mass measurement for elemental composition determination. | Provides high-confidence identification. |
| MS/MS | Structural elucidation through fragmentation analysis. | Neutral loss of H₂O₂ (34 Da) from [M+H]⁺; Neutral loss of 51 Da from [M+NH₄]⁺. copernicus.org |
| LC-MS | Separation and identification of components in complex reaction mixtures. | Provides mass spectra for each separated product. |
| GC-MS | Analysis of volatile and thermally stable reaction products. | Requires caution due to thermal lability of peroxides. |
Future Directions and Emerging Research Avenues for Diphenylmethaneperoxol
Exploration of Novel Synthetic Strategies for Diphenylmethyl Hydroperoxide and its Analogs
The development of new and efficient methods for the synthesis of diphenylmethyl hydroperoxide and its structurally related analogues is a key area of future research. Traditional methods for hydroperoxide synthesis, such as the autoxidation of hydrocarbons or the reaction of organometallic reagents with oxygen, often have limitations in terms of selectivity and substrate scope. polymtl.ca Future research is expected to focus on catalyst-driven approaches to overcome these challenges.
One promising direction is the use of regioselective cobalt-catalyzed hydroperoxidation of non-conjugated dienes, which could be adapted for the synthesis of complex diarylmethyl hydroperoxides. nih.gov Additionally, the development of polymeric hydroperoxides, as demonstrated with cumyl hydroperoxide-containing oligomers, opens up possibilities for creating novel materials with tailored oxidizing properties based on the diphenylmethyl hydroperoxide scaffold. rsc.orgresearchgate.net The synthesis of hydroperoxides through the catalytic ring-opening of corresponding epoxides with hydrogen peroxide is another area that could be explored for producing chiral and structurally diverse diphenylmethyl hydroperoxide analogues. mdpi.com
Future synthetic strategies will likely aim for higher efficiency, milder reaction conditions, and greater control over stereochemistry, which is particularly important for applications in asymmetric synthesis. The exploration of flow chemistry for the synthesis of hydroperoxides is also an emerging area that could offer advantages in terms of safety and scalability. polymtl.ca
Unveiling Undiscovered Reactivity Modes and Mechanistic Pathways of Diphenylmethyl Hydroperoxide
While the fundamental reactivity of the hydroperoxide group is well-understood, there is still much to uncover regarding the specific reactivity modes and mechanistic pathways of diphenylmethyl hydroperoxide. Its unique structural features, with the presence of two phenyl rings, may lead to unexpected reactivity.
Future research will likely focus on elucidating the subtle mechanistic details of its decomposition and its reactions with various substrates. For instance, the role of geminate radical pairs in the thermolysis of hydroperoxides is a complex area that warrants further investigation. researchgate.net The reaction of hydroperoxides with compounds of main group elements, such as triphenylarsine (B46628) and triphenylstibine, has been studied, but a deeper understanding of the kinetics and mechanisms could lead to new applications in synthesis and analysis. researchgate.net
Furthermore, the potential for diphenylmethyl hydroperoxide to participate in novel cyclization reactions is an exciting prospect. Studies on the triethylamine-catalyzed cyclization of unsaturated hydroperoxides to form 1,2-dioxanes demonstrate the potential for hydroperoxides to be key precursors in the synthesis of complex heterocyclic compounds. nih.gov Investigating the influence of the diphenylmethyl group on the stereoselectivity of such reactions will be a significant area of future work.
Development of Diphenylmethyl Hydroperoxide-Based Systems for Advanced Chemical Processes
The development of advanced chemical processes that utilize diphenylmethyl hydroperoxide as a key reagent or catalyst is a major goal for future research. Hydroperoxides are widely recognized as important oxidants in a variety of chemical transformations. researchgate.netfrontiersin.org
A significant area of opportunity lies in the field of selective oxidation. cardiff.ac.uknih.gov Research into using diphenylmethyl hydroperoxide as an oxidant in metal-catalyzed reactions for the synthesis of fine chemicals and pharmaceuticals is expected to grow. For example, its application in the selective oxidation of alcohols to aldehydes and ketones is a promising avenue. mdpi.com The development of catalytic systems that can generate and utilize hydroperoxides in situ is another key trend, offering potential advantages in terms of process safety and efficiency. cardiff.ac.uknih.gov
Moreover, the use of hydroperoxides in asymmetric synthesis is an area with significant potential. Chiral hydroperoxides have been shown to be effective reagents for the enantioselective epoxidation of various substrates. hu-berlin.de Future work could focus on designing chiral analogues of diphenylmethyl hydroperoxide and exploring their applications in asymmetric oxidation reactions. nih.gov The development of self-curing dental materials using polymeric hydroperoxides also highlights the potential for creating advanced materials with specific functionalities. rsc.orgresearchgate.net
Integration of Computational and Experimental Approaches in Diphenylmethyl Hydroperoxide Research
The synergy between computational and experimental methods is becoming increasingly crucial in chemical research, and the study of diphenylmethyl hydroperoxide is no exception. Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the structure, reactivity, and reaction mechanisms of peroxides and hydroperoxides. preprints.orgmdpi.comnih.govnih.govrsc.orgnih.govnih.govresearchgate.net
Future research will see a greater integration of these computational approaches with experimental studies to gain a deeper understanding of diphenylmethyl hydroperoxide. For instance, DFT calculations can be used to model the transition states of its reactions, providing insights into the factors that control selectivity and reactivity. preprints.orgrsc.org This information can then be used to design more efficient catalysts and to predict novel reaction pathways.
Q & A
Q. What are the established methods for synthesizing Diphenylmethaneperoxol, and how can purity be validated?
- Methodology : Synthesis typically involves peroxide-forming reactions under controlled oxygen environments. Key steps include:
- Catalytic oxidation of diphenylmethane derivatives.
- Purification via column chromatography or recrystallization.
- Validation :
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Storage : In airtight containers under inert gas (N₂/Ar), away from light and reducing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition products of this compound under varying conditions?
- Analytical approach :
- Case example : Discrepancies in aromatic byproduct yields may arise from solvent polarity differences during hydrolysis.
Q. What computational models predict the reactivity of this compound in radical-mediated reactions?
- Methodology :
- DFT calculations : Optimize molecular geometry using Gaussian 16 to determine bond dissociation energies (BDEs) of O-O and C-O bonds.
- Kinetic modeling : Use Arrhenius parameters to simulate reaction rates under thermal stress.
- Validation : Compare predicted intermediates with experimental ESR spectroscopy data .
Q. How do trace metal impurities affect the catalytic efficiency of this compound in oxidation reactions?
- Experimental design :
- Key finding : Cu²⁺ at >50 ppm reduces selectivity due to Fenton-like side reactions.
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on this compound’s stability in pharmaceutical formulations?
Q. What ethical considerations apply to in vivo toxicology studies of this compound?
- Guidelines :
Data Analysis and Interpretation
Q. How can researchers differentiate between artefactual and genuine spectral peaks in NMR studies of this compound?
- Troubleshooting :
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound’s antioxidant assays?
- Approach :
Cross-Disciplinary Research Integration
Q. How can cheminformatics tools enhance the reproducibility of this compound’s synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
